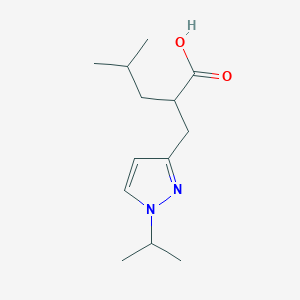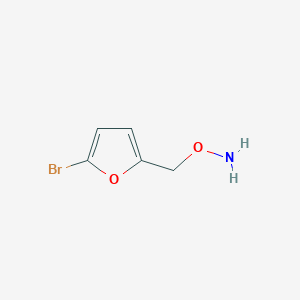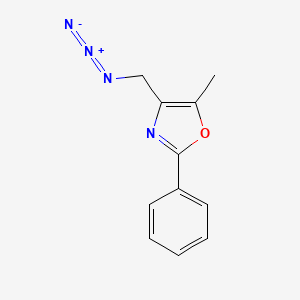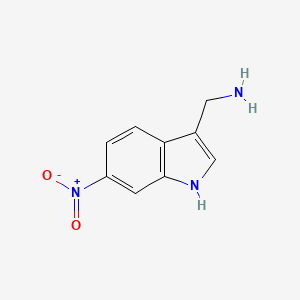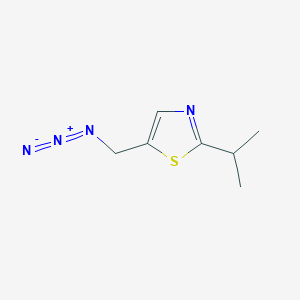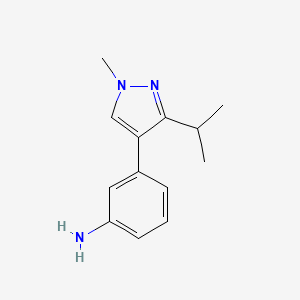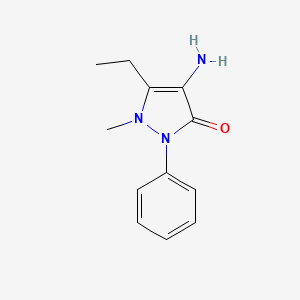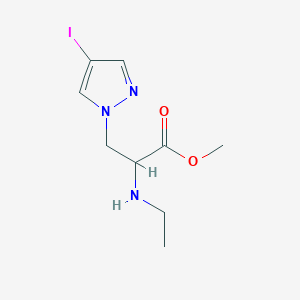
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Introduction of the ethylamino group: This step involves the reaction of the iodinated pyrazole with an ethylamine derivative.
Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with a thiol can produce a thioether derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
- 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine
Uniqueness
Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and an iodine atom on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C9H14IN3O2 |
|---|---|
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
methyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
LKETUPSIYFEOPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CN1C=C(C=N1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
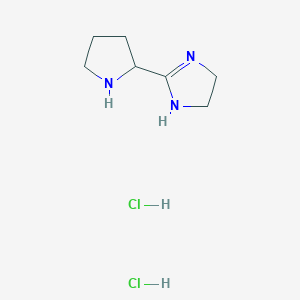
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
